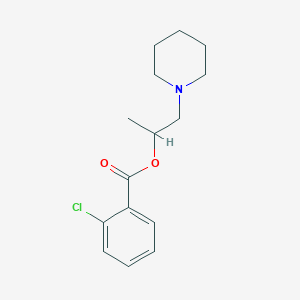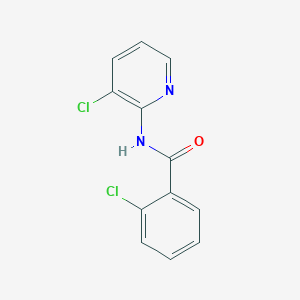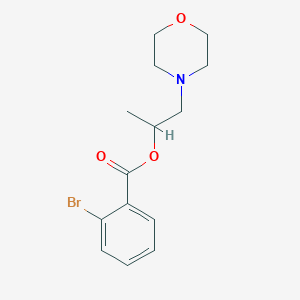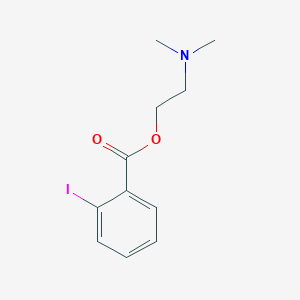
2-(4-Morpholinyl)ethyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Morpholinyl)ethyl 3-phenylacrylate, also known as MPEP, is a chemical compound that has been used in scientific research for its potential therapeutic effects. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability.
Wirkmechanismus
2-(4-Morpholinyl)ethyl 3-phenylacrylate selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, 2-(4-Morpholinyl)ethyl 3-phenylacrylate reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic plasticity, which may have therapeutic implications for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)ethyl 3-phenylacrylate has been shown to have various biochemical and physiological effects in preclinical studies. For example, 2-(4-Morpholinyl)ethyl 3-phenylacrylate has been shown to reduce the motor symptoms of Parkinson's disease in animal models by modulating the activity of the basal ganglia circuitry. 2-(4-Morpholinyl)ethyl 3-phenylacrylate has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Morpholinyl)ethyl 3-phenylacrylate has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its water-solubility, and its ability to cross the blood-brain barrier. However, 2-(4-Morpholinyl)ethyl 3-phenylacrylate also has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Morpholinyl)ethyl 3-phenylacrylate and mGluR5. One direction is to develop more selective and potent mGluR5 antagonists for therapeutic use. Another direction is to investigate the role of mGluR5 in various neurological and psychiatric disorders and to identify potential biomarkers for diagnosis and treatment. Finally, the development of imaging tools for mGluR5 could facilitate the study of its distribution and function in the brain, which may have implications for personalized medicine.
Synthesemethoden
The synthesis of 2-(4-Morpholinyl)ethyl 3-phenylacrylate involves the reaction of 3-phenylacrylic acid with 2-(4-morpholinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization or column chromatography. The yield of 2-(4-Morpholinyl)ethyl 3-phenylacrylate can be improved by optimizing the reaction conditions and using high-quality starting materials.
Wissenschaftliche Forschungsanwendungen
2-(4-Morpholinyl)ethyl 3-phenylacrylate has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction. 2-(4-Morpholinyl)ethyl 3-phenylacrylate has been shown to modulate glutamatergic neurotransmission, which is involved in many physiological and pathological processes in the brain. 2-(4-Morpholinyl)ethyl 3-phenylacrylate has also been used as a tool compound to study the role of mGluR5 in synaptic plasticity and learning and memory.
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H19NO3/c17-15(7-6-14-4-2-1-3-5-14)19-13-10-16-8-11-18-12-9-16/h1-7H,8-13H2/b7-6+ |
InChI-Schlüssel |
HSQZNMPPVBQMNP-VOTSOKGWSA-N |
Isomerische SMILES |
C1COCCN1CCOC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)





